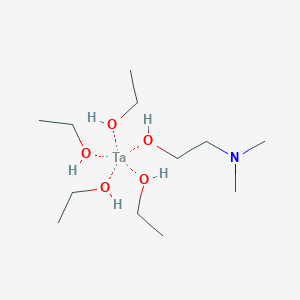
TETRAPENTYLAMMONIUM TETRAKIS(4-FLUORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapentylammonium tetrakis(4-fluorophenyl)borate is a chemical compound with the empirical formula C44H60BF4N and a molecular weight of 689.76 g/mol . It is known for its unique structure, which includes a tetrapentylammonium cation and a tetrakis(4-fluorophenyl)borate anion. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrapentylammonium tetrakis(4-fluorophenyl)borate can be synthesized through the reaction of tetrapentylammonium chloride with sodium tetrakis(4-fluorophenyl)borate in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete formation of the product .
Industrial Production Methods
In an industrial setting, the production of tetrapentylammonium tetrakis(4-fluorophenyl)borate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapentylammonium tetrakis(4-fluorophenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The borate anion can participate in redox reactions, altering its oxidation state.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with tetrapentylammonium tetrakis(4-fluorophenyl)borate include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve organic solvents and controlled temperatures .
Major Products Formed
The major products formed from reactions involving tetrapentylammonium tetrakis(4-fluorophenyl)borate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylborates, while oxidation reactions can produce borate esters .
Applications De Recherche Scientifique
Tetrapentylammonium tetrakis(4-fluorophenyl)borate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Applied in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of tetrapentylammonium tetrakis(4-fluorophenyl)borate involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrapentylammonium tetrakis(pentafluorophenyl)borate
- Tetrapentylammonium tetrakis(4-chlorophenyl)borate
- Tetrapentylammonium tetrakis(4-bromophenyl)borate
Uniqueness
Tetrapentylammonium tetrakis(4-fluorophenyl)borate is unique due to the presence of fluorine atoms on the phenyl rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
184593-13-3 |
|---|---|
Formule moléculaire |
C44H60BF4N |
Poids moléculaire |
689.8 g/mol |
Nom IUPAC |
tetrakis(4-fluorophenyl)boranuide;tetrapentylazanium |
InChI |
InChI=1S/C24H16BF4.C20H44N/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-16H;5-20H2,1-4H3/q-1;+1 |
Clé InChI |
YGUJZMIAWURBQI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Synonymes |
TETRAPENTYLAMMONIUM TETRAKIS(4-FLUORO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)

